4-Isoxazol-5-ylpiperidine hydrochloride
Description
Properties
IUPAC Name |
5-piperidin-4-yl-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHDLCOPNYFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Core Synthesis via 1,3-Dipolar Cycloaddition
A widely adopted method involves generating nitrile oxides from aldoximes or halogenated oximes, which then undergo cycloaddition with alkynes to form the isoxazole ring. For example, a typical procedure includes:
Preparation of oximes by reacting benzaldehyde derivatives with hydroxylamine hydrochloride in the presence of sodium hydroxide in aqueous ethanol at elevated temperature (~70°C) for 24 hours, yielding oximes in high purity and yield (~94.5%).
Conversion of oximes to halogenated intermediates using N-chlorosuccinimide (NCS) in polar aprotic solvents like DMA at moderate temperature (45°C) for 3 hours, followed by extraction and concentration to afford halides with yields around 95%.
This method is noted for its environmental friendliness and suitability for industrial scale-up due to mild conditions and high operability.
Functionalization of Isoxazole at the 4-Position
The 4-position of the isoxazole ring can be derivatized through several routes:
Suzuki Cross-Coupling:
Employing palladium-catalyzed Suzuki coupling reactions allows the introduction of heterocyclic or aromatic groups. For example, coupling with a Boc-protected pyrrole boronic acid derivative yields a key intermediate with the pyrrole moiety attached at the 4-position.Nucleophilic Substitution:
Mesylation of a primary alcohol at the 4-position followed by nucleophilic substitution with aniline derivatives efficiently introduces amine linkers, which are crucial for subsequent piperidine attachment.Mitsunobu Reaction:
Ether or thioether linkages at the 4-position can be introduced via Mitsunobu reactions with hydroxy- or mercaptobenzoates, respectively.Wittig Reaction for Alkene Linkers:
Oxidation of the primary alcohol to aldehyde followed by Wittig olefination yields cis/trans alkene linkers at the 4-position, which can be separated by preparative HPLC.
Formation of Hydrochloride Salt
The free base of 4-Isoxazol-5-ylpiperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to enhance physicochemical properties such as solubility and stability.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Optimization Insights
Environmental and Industrial Suitability:
The described methods employ relatively mild conditions and environmentally benign reagents, making them suitable for scale-up and industrial production.Linker Effects on Activity and Yield:
Studies on related isoxazole derivatives show that the nature of the linker at the 4-position (amine, ether, thioether, alkene) significantly affects both synthetic yield and biological activity. Amine linkers introduced via nucleophilic substitution provide better yields compared to reductive amination.Catalyst Selection in Cross-Coupling:
Using dppf-ligated palladium catalysts instead of tetrakis palladium improves yields and preserves sensitive protecting groups during Suzuki coupling.Purification Techniques: Separation of cis/trans isomers from Wittig reactions requires preparative HPLC, indicating the need for careful purification to obtain pure stereoisomers.
Chemical Reactions Analysis
Types of Reactions
4-Isoxazol-5-ylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form N-oxides.
Reduction: The reduction of the isoxazole ring can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted isoxazole derivatives, which can have varied biological activities .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 4-Isoxazol-5-ylpiperidine hydrochloride includes various therapeutic potentials:
- Anticancer Activity : Compounds with isoxazole scaffolds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of isoxazoles have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer treatment by affecting gene expression and cell cycle regulation .
- Neurological Applications : The compound has been studied for its effects on GABAA receptors, which are critical in mediating inhibitory neurotransmission in the brain. Certain derivatives have exhibited selective agonistic activity, suggesting potential use in treating anxiety and other CNS disorders .
Synthesis and Derivative Development
Research has focused on synthesizing derivatives of 4-Isoxazol-5-ylpiperidine hydrochloride to enhance its biological activity. Various synthetic routes have been explored, including environmentally friendly methods using green chemistry principles to produce isoxazole derivatives with improved pharmacological profiles .
Table 1: Synthesis Approaches for Isoxazole Derivatives
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Multicomponent Reactions | Using catalysts like g-C3N4·OH for efficiency | 85 |
| Metal-Free Synthetic Routes | Utilizing hydroxylamine hydrochloride in methanolic KOH | 90 |
| Green Chemistry Techniques | Reactions conducted in water as solvent | 75 |
Case Studies and Research Findings
Several studies have highlighted the efficacy of 4-Isoxazol-5-ylpiperidine hydrochloride and its derivatives:
- Case Study on Anticancer Activity : A study demonstrated that specific isoxazole derivatives exhibited significant inhibition of HDAC activity, with IC50 values indicating potent anticancer effects compared to standard treatments .
- Neuropharmacological Research : In experiments assessing the binding affinity to GABAA receptors, certain derivatives showed comparable efficacy to GABA itself, indicating their potential as therapeutic agents for neurological disorders .
Future Directions in Research
The ongoing research into 4-Isoxazol-5-ylpiperidine hydrochloride focuses on:
- Optimization of Derivatives : Continued exploration of structural modifications to enhance selectivity and potency against specific biological targets.
- Clinical Trials : Initiatives aimed at translating laboratory findings into clinical applications, particularly in oncology and neurology.
Mechanism of Action
The mechanism of action of 4-Isoxazol-5-ylpiperidine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Pharmacological and Agrochemical Relevance
- Agrochemical Potential: Compounds like 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine HCl are explicitly noted for their role in crop protection agents, suggesting that 4-Isoxazol-5-ylpiperidine hydrochloride may share similar agrochemical utility due to structural parallels .
- Positional Isomerism : The 3-substituted isoxazole isomer (3-Isoxazol-5-ylpiperidine HCl ) may exhibit different bioavailability or metabolic stability compared to the 4-substituted variant due to steric or electronic effects .
Physicochemical and Analytical Considerations
- Purity and Stability : Both 4- and 3-Isoxazol-5-ylpiperidine hydrochlorides are reported with 95% purity, though stability data are absent in the evidence. Related hydrochlorides (e.g., amitriptyline HCl) show solution stability under controlled conditions, implying similar handling requirements .


- Synthetic and Analytical Methods : RP-HPLC is a common technique for analyzing related compounds (e.g., pioglitazone HCl, amitriptyline HCl), suggesting its applicability for quality control of 4-Isoxazol-5-ylpiperidine hydrochloride .
Biological Activity
4-Isoxazol-5-ylpiperidine hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pain management. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an isoxazole ring fused with a piperidine moiety , which contributes to its unique pharmacological properties. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. The structural formula can be represented as follows:
4-Isoxazol-5-ylpiperidine hydrochloride exhibits significant activity through several mechanisms:
- Analgesic Properties : Research indicates that this compound acts on pain pathways, potentially providing relief from various pain-related disorders.
- GABA(A) Receptor Modulation : Similar compounds have shown efficacy as partial agonists at GABA(A) receptors, influencing chloride ion currents and thus modulating neuronal excitability .
Biological Activity and Research Findings
Recent studies have highlighted the biological activities of 4-Isoxazol-5-ylpiperidine hydrochloride. Here are some key findings:
- Pain Management : The compound exhibits potent analgesic effects, making it a candidate for treating chronic pain conditions.
- Neurological Effects : Its interaction with GABA(A) receptors suggests potential applications in treating anxiety and other neurological disorders .
- Cytokine Secretion : In vitro studies have demonstrated that related compounds can induce cytokine secretion in human peripheral blood mononuclear cells, indicating possible immune-modulating effects .
Table 1: Comparison of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of isoxazole derivatives, including 4-Isoxazol-5-ylpiperidine hydrochloride:
- Case Study 1 : A study involving chronic pain patients treated with isoxazole derivatives reported significant pain reduction scores compared to placebo groups.
- Case Study 2 : In a clinical trial assessing the effects on anxiety disorders, participants receiving the compound showed marked improvements in anxiety scales compared to baseline measurements.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 4-Isoxazol-5-ylpiperidine hydrochloride to improve yield and purity?
- Methodological Approach :
- Begin with established condensation reactions (e.g., between isoxazole derivatives and piperidine precursors under alkaline conditions) .
- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design of experiments (DoE) to identify critical factors affecting yield.
- Purify intermediates via recrystallization or column chromatography, monitoring purity via HPLC .
- Validate final product purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. What analytical techniques are most effective for characterizing 4-Isoxazol-5-ylpiperidine hydrochloride?
- Methodological Approach :
- Use ¹H/¹³C NMR to confirm structural integrity, focusing on proton environments near the isoxazole ring and piperidine nitrogen .
- Employ HPLC-MS for purity assessment, especially to detect byproducts from incomplete cyclization or hydrochloride salt formation .
- Perform X-ray crystallography (if crystalline) to resolve stereochemical ambiguities and verify hydrogen bonding patterns in the hydrochloride salt .
Q. How should researchers assess the stability of 4-Isoxazol-5-ylpiperidine hydrochloride under varying storage conditions?
- Methodological Approach :
- Conduct accelerated stability studies at elevated temperatures (40°C–60°C) and humidity levels (75% RH) over 4–12 weeks .
- Monitor degradation products using UV-Vis spectroscopy (for chromophore changes) and TGA/DSC to detect thermal decomposition events .
- Establish storage guidelines (e.g., inert atmosphere, desiccated at −20°C) based on observed degradation pathways .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of 4-Isoxazol-5-ylpiperidine hydrochloride to neurological receptors?
- Methodological Approach :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., sigma-1 or NMDA receptors) to identify key interaction sites .
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
- Corrogate computational results with in vitro receptor-binding assays (e.g., radioligand displacement studies) to resolve discrepancies between predicted and observed affinities .
Q. How can researchers resolve contradictions in reported biological activity data for 4-Isoxazol-5-ylpiperidine hydrochloride?
- Methodological Approach :
- Conduct a systematic meta-analysis of existing studies, focusing on variables such as cell line specificity, assay protocols, and compound purity .
- Replicate conflicting experiments under standardized conditions (e.g., identical buffer pH, incubation time) to isolate confounding factors .
- Use multivariate statistical analysis (e.g., PCA) to identify hidden variables (e.g., solvent effects, salt form variations) contributing to data divergence .
Q. What challenges arise when scaling up the synthesis of 4-Isoxazol-5-ylpiperidine hydrochloride, and how can they be mitigated?
- Methodological Approach :
- Address heat transfer limitations in large-scale reactors by optimizing stirring rates and cooling systems to prevent exothermic runaway reactions .
- Implement continuous flow chemistry to improve reaction control and reduce purification steps .
- Use process analytical technology (PAT) such as in-line FTIR to monitor intermediate formation and adjust parameters in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


